Cas no 1805547-67-4 (3-(Difluoromethyl)-4-iodo-2-(trifluoromethyl)pyridine-6-carboxylic acid)

3-(Difluoromethyl)-4-iodo-2-(trifluoromethyl)pyridine-6-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 3-(Difluoromethyl)-4-iodo-2-(trifluoromethyl)pyridine-6-carboxylic acid
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- インチ: 1S/C8H3F5INO2/c9-6(10)4-2(14)1-3(7(16)17)15-5(4)8(11,12)13/h1,6H,(H,16,17)
- InChIKey: SZLUIBSXWHYZIF-UHFFFAOYSA-N
- ほほえんだ: IC1C=C(C(=O)O)N=C(C(F)(F)F)C=1C(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 298
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 50.2
3-(Difluoromethyl)-4-iodo-2-(trifluoromethyl)pyridine-6-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029019687-500mg |
3-(Difluoromethyl)-4-iodo-2-(trifluoromethyl)pyridine-6-carboxylic acid |
1805547-67-4 | 95% | 500mg |
$1,685.00 | 2022-04-01 | |
Alichem | A029019687-250mg |
3-(Difluoromethyl)-4-iodo-2-(trifluoromethyl)pyridine-6-carboxylic acid |
1805547-67-4 | 95% | 250mg |
$1,019.20 | 2022-04-01 | |
Alichem | A029019687-1g |
3-(Difluoromethyl)-4-iodo-2-(trifluoromethyl)pyridine-6-carboxylic acid |
1805547-67-4 | 95% | 1g |
$3,126.60 | 2022-04-01 |
3-(Difluoromethyl)-4-iodo-2-(trifluoromethyl)pyridine-6-carboxylic acid 関連文献
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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3-(Difluoromethyl)-4-iodo-2-(trifluoromethyl)pyridine-6-carboxylic acidに関する追加情報
3-(Difluoromethyl)-4-iodo-2-(trifluoromethyl)pyridine-6-carboxylic acid: A Comprehensive Overview
The compound 3-(Difluoromethyl)-4-iodo-2-(trifluoromethyl)pyridine-6-carboxylic acid (CAS No. 1805547-67-4) is a highly specialized organic molecule with significant potential in various fields of chemistry and materials science. This compound belongs to the class of pyridine derivatives, which are widely studied due to their unique electronic properties and versatility in chemical synthesis. The presence of multiple fluorinated groups, including the difluoromethyl and trifluoromethyl substituents, along with the iodo group, makes this compound particularly interesting for researchers exploring fluorinated aromatic systems.
Recent studies have highlighted the importance of fluorinated pyridine derivatives in drug discovery and materials science. The difluoromethyl group introduces a unique balance of electron-withdrawing and steric effects, while the trifluoromethyl group enhances the molecule's stability and lipophilicity. These properties make the compound a promising candidate for applications in medicinal chemistry, where fluorinated compounds are often sought after for their ability to improve drug bioavailability and potency.
In terms of synthesis, this compound is typically prepared through a multi-step process involving nucleophilic aromatic substitution and subsequent fluorination steps. The use of iodine as a leaving group facilitates these reactions, enabling precise control over the substitution pattern on the pyridine ring. Researchers have recently explored novel catalytic methods to optimize the synthesis of such compounds, reducing reaction times and improving yields.
The electronic properties of 3-(Difluoromethyl)-4-iodo-2-(trifluoromethyl)pyridine-6-carboxylic acid have been extensively studied using computational chemistry techniques. These studies reveal that the compound exhibits a high degree of conjugation across the pyridine ring, which enhances its ability to participate in π-π interactions. This characteristic is particularly valuable in the design of advanced materials, such as organic semiconductors and optoelectronic devices.
Moreover, the carboxylic acid functionality at position 6 of the pyridine ring provides an additional site for chemical modification. This feature has been exploited in recent research to develop bioconjugates and polymerizable derivatives, expanding the potential applications of this compound into areas such as nanotechnology and biomaterials science.
Recent advancements in analytical techniques have also enabled a deeper understanding of the stereochemical properties of this compound. High-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in confirming the molecular structure and purity of synthesized samples. These tools are essential for ensuring the reliability of experimental results in downstream applications.
In conclusion, 3-(Difluoromethyl)-4-iodo-2-(trifluoromethyl)pyridine-6-carboxylic acid (CAS No. 1805547-67-4) represents a cutting-edge molecule with diverse applications across multiple disciplines. Its unique combination of fluorinated substituents and functional groups positions it as a valuable tool for researchers in medicinal chemistry, materials science, and beyond. As ongoing research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing modern chemical science.
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